molecular formula C10H8F2N4O B1384562 6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one CAS No. 123375-87-1

6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one

Cat. No. B1384562
CAS RN: 123375-87-1
M. Wt: 238.19 g/mol
InChI Key: KGKOMQYZHYMRRU-UHFFFAOYSA-N
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Description

“6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C10H8F2N4O and a molecular weight of 238.19 .

Scientific Research Applications

Synthesis of Bicyclic Pyrimidine Derivatives

This compound serves as a precursor in the synthesis of bicyclic pyrimidine derivatives, which are important in medicinal chemistry. These derivatives have been studied for their potential as selective inhibitors for epidermal growth factor receptor (EGFR), which is significant in cancer research .

Aminolysis Reactions

In organic synthesis, the aminolysis of this compound with various amines under specific conditions has been explored. This process is crucial for modifying the compound’s structure to create new molecules with potential biological activities .

Intermediate for Pharmaceutical Development

The compound is used as an intermediate in the synthesis of pharmaceuticals. It is particularly noted as a key intermediate in the production of the antiplatelet drug, ticagrelor, which is used to prevent strokes and heart attacks .

Nucleophilic Aromatic Substitution (SNAr) Reactions

It is involved in SNAr reactions, which are fundamental in creating a wide range of aromatic compounds. These reactions are essential for introducing amino groups into the pyrimidine ring, leading to compounds with varied biological activities .

Metabolic Studies

The related compound 2-fluoroaniline, which shares a similar difluoroanilino moiety, has been studied for its metabolism and excretion in humans. Understanding the metabolic pathways of such compounds is vital for assessing their safety and efficacy as pharmaceuticals .

Chemical Data Computation

Computational chemistry utilizes this compound to predict its physical and chemical properties, which aids in the design of new drugs and materials. Computational data provide insights into the compound’s reactivity and stability .

Patent Formulations

The compound’s derivatives are often mentioned in patents for the development of new chemical entities. These patents indicate the compound’s utility in creating novel formulations with potential therapeutic benefits .

properties

IUPAC Name

4-amino-2-(2,4-difluoroanilino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4O/c11-5-1-2-7(6(12)3-5)14-10-15-8(13)4-9(17)16-10/h1-4H,(H4,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKOMQYZHYMRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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